molecular formula C12H17N3O3 B2454141 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine CAS No. 1034617-86-1

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Cat. No.: B2454141
CAS No.: 1034617-86-1
M. Wt: 251.286
InChI Key: XHYHNDLFYCMLQK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

  • Reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)-4-methylpiperazine.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methoxy-3-nitroacetophenone
  • 1-(4-Methoxyphenyl)-4-methylpiperazine
  • 1-(3-Nitrophenyl)-4-methylpiperazine

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYHNDLFYCMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an N2 degassed solution of 1,4-dioxane (20 mL), was added 4-bromo-1-(methyloxy)-2-nitrobenzene (0.5 g, 2.16 mmol), XANTPHOS (0.37 g, 0.65 mmol, Aldrich), Pd2(dba)3(0.39 g, 0.43 mmol, Aldrich), Cs2CO3 (1.4 g, 4.3 mmol, Aldrich), and 1-methylpiperazine (0.43 g, 4.3 mmol, Aldrich). After heating overnight at 90° C., the reaction was diluted with ethyl acetate (50 mL), washed with water (50 mL), the organic layer adsorbed to silica gel and purified by column chromatography (dichloromethane to 5% methanol/dichloromethane) to afford 1-methyl-4-[4-(methyloxy)-3-nitrophenyl]piperazine (0.4 g, 74%) as a tan solid. ESIMS (M+H)+=252.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pd(OAc)2 (85 mg, 0.38 mmol), 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)-biphenyl (225 mg, 0.57 mmol), K3PO4 (2.26 g, 10.68 mmol), 4-bromo-1-methoxy-2-nitro-benzene (1.77 g, 7.63 mmol) in THF (50 mL) were charged in a round-bottom flask flushed with argon. The flask was evacuated and backfilled with argon. N-methylpiperazine (1.01 mL, 9.15 mmol) was added and the reaction mixture was refluxed for 72 h. The reaction mixture was then allowed to cool to room temperature and concentrated. The crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 90/10) to afford 1.05 g (55% yield) of the title compound.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Two
Yield
55%

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